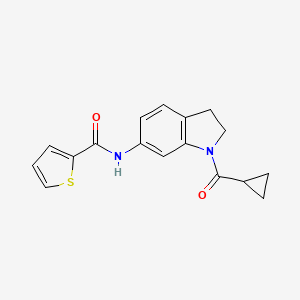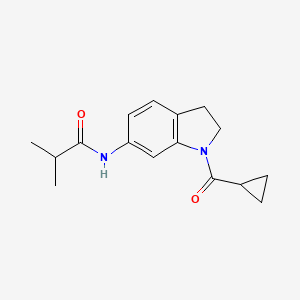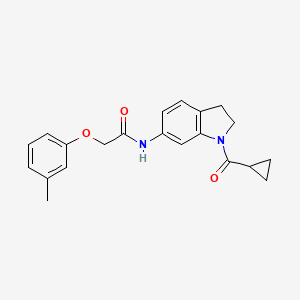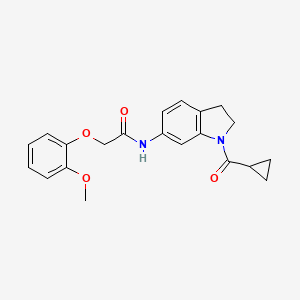
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenylbutanamide, also known as N-Ac-DHI-PB, is an indole-based compound that is widely used in various scientific research applications. It is a synthetic derivative of the natural indole alkaloid, ibogaine, and has been found to possess a variety of biochemical and physiological effects.
科学研究应用
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenylbutanamide is widely used in scientific research applications, such as drug development, drug discovery, and drug metabolism studies. It is also used to study the biochemical and physiological effects of ibogaine and other indole-based compounds. Additionally, it is used to study the mechanisms of action of various drugs, as well as the biochemical and physiological effects of drug interactions.
作用机制
The mechanism of action of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenylbutanamide is not fully understood, but it is believed to act as an agonist of the serotonin 5-HT2A receptor. It is also believed to act as an agonist of the dopamine D2 receptor, and to inhibit the reuptake of dopamine and serotonin. Additionally, it has been shown to modulate the activity of various ion channels, including the voltage-gated calcium channels, voltage-gated potassium channels, and voltage-gated sodium channels.
Biochemical and Physiological Effects
This compound has been shown to possess a variety of biochemical and physiological effects. It has been shown to have antidepressant and anxiolytic effects, as well as anti-addictive and anti-inflammatory effects. Additionally, it has been shown to modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been shown to modulate the activity of various hormones, including cortisol, oxytocin, and vasopressin.
实验室实验的优点和局限性
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenylbutanamide has several advantages for use in lab experiments. It is a highly stable compound, which makes it well-suited for long-term storage. Additionally, it is relatively easy to synthesize, and the synthetic process is well-documented. However, there are some limitations to its use in lab experiments. It is not water-soluble, so it must be dissolved in organic solvents before use. Additionally, it is not very soluble in aqueous solutions, so it must be dissolved in organic solvents before use.
未来方向
There are a variety of potential future directions for research involving N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenylbutanamide. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research could be conducted into its potential use in drug development, drug discovery, and drug metabolism studies. Finally, further research could be conducted into its potential use as an agonist of the serotonin 5-HT2A receptor and its potential therapeutic applications.
合成方法
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenylbutanamide can be synthesized from ibogaine using a three-step process. In the first step, ibogaine is reacted with acetic anhydride and sodium acetate in the presence of a base such as pyridine or sodium hydroxide to form the acetylated ibogaine. In the second step, the acetylated ibogaine is reacted with dihydroindole (DHI) in the presence of a base such as pyridine or sodium hydroxide to form N-Ac-DHI. In the third step, the N-Ac-DHI is reacted with 4-phenylbutanamide in the presence of a base such as pyridine or sodium hydroxide to form the final product, this compound.
属性
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-15(23)22-13-12-17-10-11-18(14-19(17)22)21-20(24)9-5-8-16-6-3-2-4-7-16/h2-4,6-7,10-11,14H,5,8-9,12-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUREQUPWDHFIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














